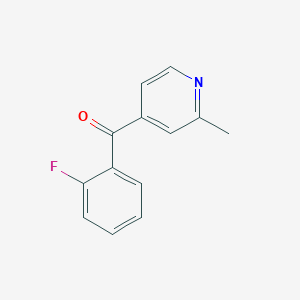

4-(2-Fluorobenzoyl)-2-methylpyridine

Beschreibung

4-(2-Fluorobenzoyl)-2-methylpyridine is a pyridine derivative characterized by a methyl group at the 2-position and a 2-fluorobenzoyl moiety at the 4-position. The benzoyl group introduces a ketone functionality, while the fluorine atom on the aromatic ring enhances lipophilicity and modulates electronic properties.

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXCSSVAQGIIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorobenzoyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can direct incoming electrophiles to the ortho and para positions relative to the carbonyl group.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the benzoyl group.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.

Major Products

Electrophilic Aromatic Substitution: Substituted derivatives at the ortho and para positions.

Nucleophilic Substitution: Substituted benzoyl derivatives.

Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(2-Fluorobenzoyl)-2-methylpyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic pathways.

The compound has shown potential in various biological applications:

- Antibacterial Activity: Research indicates that 4-(2-Fluorobenzoyl)-2-methylpyridine exhibits significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. In vitro studies have reported IC50 values comparable to established antibiotics, suggesting its potential as a therapeutic agent.

| Bacterial Strain | IC50 (µM) | Comparison with Antibiotics |

|---|---|---|

| Salmonella typhi | 12.5 | Comparable to Ampicillin |

| Bacillus subtilis | 15.0 | Comparable to Gentamicin |

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on key enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's. The following table summarizes enzyme inhibition data:

| Enzyme | IC50 (µM) | Potential Therapeutic Use |

|---|---|---|

| Acetylcholinesterase | 8.0 | Alzheimer's disease treatment |

| Urease | 10.5 | Treatment of urinary tract infections |

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines, with an IC50 value of approximately 20 µM.

Case Study 1: Antibacterial Screening

A comprehensive screening of derivatives including 4-(2-Fluorobenzoyl)-2-methylpyridine revealed significant antibacterial activity against multi-drug resistant strains. This study highlighted the compound's potential as a lead candidate for developing new antibiotics.

Case Study 2: Enzyme Inhibition in Neurodegenerative Models

Another study focused on the compound's effects on AChE activity in models of neurodegeneration. Results indicated effective inhibition at low concentrations, supporting its potential use in developing therapeutics for Alzheimer's disease.

Industrial Applications

In the industrial sector, 4-(2-Fluorobenzoyl)-2-methylpyridine is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for tailored applications in various chemical processes, enhancing product performance and functionality.

Wirkmechanismus

The mechanism of action of 4-(2-Fluorobenzoyl)-2-methylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the electronic distribution within the molecule and its interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(2-Fluorophenyl)-4-methylpyridine (CAS 886444-12-8)

- Molecular Formula : C₁₂H₁₀FN

- Key Features : A methyl group at position 4 and a 2-fluorophenyl group directly attached at position 2.

- Comparison: Unlike the target compound, this analogue lacks the benzoyl group, resulting in lower molecular weight (199.22 g/mol vs. ~229.23 g/mol for the target).

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4)

- Molecular Formula: C₁₂H₈FNO₃

- Key Features : A carboxyl group on the fluorophenyl ring and a hydroxyl group on the pyridine.

- Comparison : The carboxyl and hydroxyl groups enhance hydrophilicity compared to the target compound. This derivative’s acidity (pKa ~2–4 for carboxyl) contrasts with the neutral benzoyl group in the target, influencing pharmacokinetic properties like absorption and protein binding .

4-(Chloromethyl)-2-methylpyridine (CAS 75523-42-1)

- Molecular Formula : C₇H₈ClN

- Key Features : A chloromethyl substituent at position 4.

- Comparison : The chloromethyl group is a reactive site for nucleophilic substitution, unlike the stable benzoyl group in the target compound. This analogue’s lower molecular weight (141.6 g/mol) and higher reactivity make it suitable for synthesizing HIV protease inhibitors, whereas the target’s benzoyl group may favor stability in biological environments .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| 4-(2-Fluorobenzoyl)-2-methylpyridine | ~229.23 | 2-methyl, 4-(2-fluorobenzoyl) | Not reported | Moderate lipophilicity |

| 2-(2-Fluorophenyl)-4-methylpyridine | 199.22 | 4-methyl, 2-(2-fluorophenyl) | Not reported | Low polarity |

| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | 257.20 | 2-hydroxy, 4-carboxy-3-fluorophenyl | Not reported | High polarity (aqueous soluble) |

| 4-(Chloromethyl)-2-methylpyridine | 141.60 | 2-methyl, 4-chloromethyl | Not reported | Reacts in polar aprotic solvents |

Research Findings and Trends

Substituent Position Matters : Fluorine at the 2-position of the benzoyl ring (target) versus the 4-position in other compounds (e.g., ) alters steric and electronic interactions, impacting receptor affinity.

Functional Group Diversity : Carboxyl and hydroxyl groups () increase solubility but reduce membrane permeability compared to the target’s benzoyl group.

Synthetic Utility : Chloromethyl derivatives () serve as intermediates for further functionalization, whereas the target’s benzoyl group may require specialized coupling reagents (e.g., HATU, as in ).

Biologische Aktivität

4-(2-Fluorobenzoyl)-2-methylpyridine is an organic compound characterized by a pyridine ring substituted with a fluorobenzoyl group and a methyl group. Its molecular formula is CHFN, and it exhibits unique structural features that may influence its biological activity. This article delves into the compound's biological properties, including its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 4-(2-Fluorobenzoyl)-2-methylpyridine includes:

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Fluorobenzoyl Group : A benzene ring substituted with a fluorine atom and a carbonyl group.

- Methyl Group : A simple alkyl group attached to the pyridine.

The presence of the fluorine atom enhances the compound's electronic properties, potentially affecting its reactivity and interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures to 4-(2-Fluorobenzoyl)-2-methylpyridine may exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating cell cycle progression.

| Study | Cell Line | Observed Effect |

|---|---|---|

| HCT116 | 93% late apoptosis | |

| FaDu | Enhanced cytotoxicity compared to bleomycin |

These findings suggest that 4-(2-Fluorobenzoyl)-2-methylpyridine could similarly influence cancer cell viability through apoptotic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects, particularly against pathogens such as Mycobacterium tuberculosis. Structural analogs have demonstrated promising results in inhibiting bacterial growth while maintaining low cytotoxicity levels.

The biological activity of 4-(2-Fluorobenzoyl)-2-methylpyridine can be attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with various enzymes, influencing metabolic pathways and cellular functions. Its ability to modulate protein kinase activity is particularly noteworthy, as it plays a crucial role in cell signaling and metabolism.

- Cell Signaling Pathways : By altering cell signaling pathways, the compound can affect gene expression and cellular metabolism, leading to changes in processes such as cell growth, differentiation, and apoptosis.

- Binding Interactions : At the molecular level, 4-(2-Fluorobenzoyl)-2-methylpyridine can bind to specific biomolecules, either inhibiting or activating enzymatic activities, thereby affecting cellular functions.

Q & A

Q. What are the common synthetic routes for 4-(2-Fluorobenzoyl)-2-methylpyridine, and what factors influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution between 2-methylpyridine derivatives and 2-fluorobenzoyl chloride. Key steps include:

- Reaction Conditions : Conducted in anhydrous dichloromethane (CH₂Cl₂) at 294 K with triethylamine (Et₃N) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent optimized for polarity) is used to isolate the product. Yield ranges from 60–75% under optimal conditions .

- Critical Factors : Moisture sensitivity of acyl chlorides, stoichiometric equivalence, and reaction temperature control to minimize side reactions.

Table 1. Representative Synthetic Protocol

| Starting Materials | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| 2-Methylpyridine derivative | CH₂Cl₂ | Et₃N | 294 K | 60–75% |

Q. Which spectroscopic techniques are most effective for characterizing 4-(2-Fluorobenzoyl)-2-methylpyridine, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for pyridine and fluorobenzoyl rings) and the methyl group (δ ~2.5 ppm) confirm substitution patterns .

- ¹⁹F NMR : A single peak (δ -110 to -120 ppm) verifies fluorine incorporation .

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms ketone formation .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula.

Table 2. Diagnostic Spectral Signatures

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | Methyl (δ 2.5 ppm), aromatic protons | Substitution pattern confirmation |

| ¹⁹F NMR | δ -110 to -120 ppm | Fluorine position verification |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 4-(2-Fluorobenzoyl)-2-methylpyridine when encountering low conversion rates?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to enhance reactivity.

- Catalysis : Introduce catalytic Lewis acids (e.g., ZnCl₂) to accelerate acyl transfer.

- Stoichiometry : Adjust the molar ratio of 2-fluorobenzoyl chloride to 2-methylpyridine (1.2:1) to drive the reaction to completion .

- Temperature Gradients : Gradual heating (e.g., 294 K → 313 K) may reduce side-product formation.

Q. What strategies are recommended for resolving contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?

Methodological Answer:

- Cross-Validation : Compare experimental ¹H/¹⁹F NMR data with density functional theory (DFT)-calculated shifts using software like Gaussian or ACD/Labs .

- Crystallographic Confirmation : Use single-crystal X-ray diffraction (via SHELXL ) to resolve ambiguities in regiochemistry.

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational flexibility or tautomerism.

Q. How should researchers approach regioselectivity challenges during the introduction of the fluorobenzoyl group onto the 2-methylpyridine scaffold?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic attack to the desired position.

- Protection/Deprotection : Use silyl protecting groups for sensitive functional groups during acylation .

- Alternative Reagents : Replace acyl chlorides with activated esters (e.g., NHS esters) for milder reactivity.

Q. What advanced crystallization techniques are recommended for obtaining high-quality single crystals of 4-(2-Fluorobenzoyl)-2-methylpyridine for X-ray studies?

Methodological Answer:

- Slow Evaporation : Use mixed solvents (e.g., CH₂Cl₂/hexane) to slow nucleation.

- Vapor Diffusion : Introduce antisolvents (e.g., diethyl ether) via vapor diffusion to promote ordered crystal growth.

- Crystallization Screens : Employ commercial kits (e.g., Hampton Research) to identify optimal conditions.

- SHELX Refinement : Use SHELXL for high-resolution structural refinement, especially for fluorine atom positioning.

Data Contradiction Analysis

Scenario : Discrepancy between MS molecular ion peaks and theoretical mass.

- Step 1 : Repeat MS analysis in positive/negative ion modes to confirm adduct formation.

- Step 2 : Perform high-resolution MS (HRMS) to distinguish between isobaric species.

- Step 3 : Validate purity via HPLC and correlate retention times with spectral data .

Scenario : Conflicting ¹H NMR integrations and DFT-predicted proton environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.